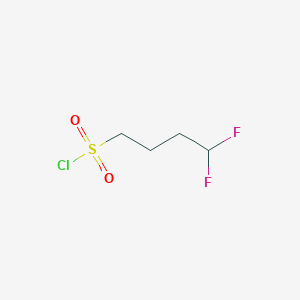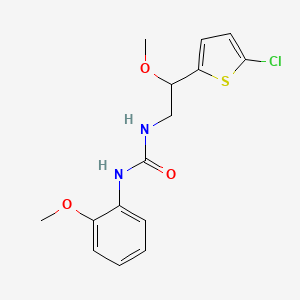![molecular formula C14H14ClN3O4S B2559228 methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate CAS No. 1795507-02-6](/img/structure/B2559228.png)
methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate involves the inhibition of specific enzymes and proteins in the body. It has been found to inhibit the activity of carbonic anhydrase enzymes, which play a role in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of matrix metalloproteinases, which play a role in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate have been studied in detail. It has been found to have anti-inflammatory properties, as it inhibits the activity of matrix metalloproteinases. It has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate in lab experiments include its antimicrobial and anti-inflammatory properties, as well as its potential use in cancer treatment. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For the study of methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate include further research into its potential applications in the development of new antibiotics and cancer treatments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods for methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate may lead to the development of new and more effective compounds.
Métodos De Síntesis
Methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 6-chloro-5-methylpyridine-3-sulfonyl chloride with 3-aminophenylcarbamate in the presence of a base. The resulting intermediate product is then treated with methylamine to obtain the final product, methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate.
Aplicaciones Científicas De Investigación
Methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate has been studied for its potential use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
methyl N-[3-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c1-9-6-12(8-16-13(9)15)23(20,21)18-11-5-3-4-10(7-11)17-14(19)22-2/h3-8,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVISQBVYHRXYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2559146.png)
![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)
![2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B2559151.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2559152.png)
![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2559154.png)


![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2559159.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2559160.png)


![4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2559166.png)